![molecular formula C20H25N3O B2367525 cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2309555-17-5](/img/structure/B2367525.png)
cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
1-Methyl-1H-pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . It is a weak base, with pKb 11.5 (pKa of the conjugated acid 2.49 at 25°C) . Pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .
Synthesis Analysis
Pyrazoles are potent medicinal scaffolds and exhibit a full spectrum of biological activities. This review throws light on the detailed synthetic approaches which have been applied for the synthesis of pyrazole .
Scientific Research Applications
Chemical Synthesis Applications
One area of application involves the expansion of piperidine rings into hydroazocine rings, a process exemplified by the condensation of cyclohexanone with formaldehyde and methylamine, leading to novel spiro compounds. Such reactions demonstrate the compound's utility in generating complex structures with potential pharmaceutical relevance (Malkova et al., 2016).
Another example is the synthesis of carbostyril derivatives of 1H-pyrazole, highlighting the compound's role in the development of antimicrobial agents. This involves base-catalyzed cyclocondensation reactions, producing derivatives that exhibit significant activity against various bacterial and fungal pathogens (Thumar & Patel, 2011).
Biological Activity Research
The compound also plays a role in the synthesis of thiazoloquinazoline and pyrimidine derivatives , which are pursued for their potential biological activities. Ultrasound-assisted synthesis offers a high-yield, efficient method for generating these derivatives, showcasing the compound's importance in medicinal chemistry (Darehkordi et al., 2013).
properties
IUPAC Name |
cyclohexyl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-22-12-17(11-21-22)19-14-23(13-16-9-5-6-10-18(16)19)20(24)15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYXDYPUMBBXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone |
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